molecular formula C18H15N B11103498 2,4-dimethyl-11H-indeno[1,2-b]quinoline

2,4-dimethyl-11H-indeno[1,2-b]quinoline

Cat. No.: B11103498
M. Wt: 245.3 g/mol
InChI Key: RMZPBQHOHJUQJK-UHFFFAOYSA-N
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Description

2,4-Dimethyl-11H-indeno[1,2-b]quinoline is a nitrogen-containing heterocyclic compound with a unique structure that combines the indene and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-11H-indeno[1,2-b]quinoline typically involves multi-step reactions. One common method includes the reaction of 2-haloquinoline-3-carbaldehyde with an aryne precursor in the presence of a palladium catalyst. This process involves simultaneous C–H (aldehyde) and C–X bond activation . Another method involves the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine or ammonium acetate in the presence of a heterogeneous copper oxide supported on a zeolite-Y catalyst under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of scalable and efficient catalytic processes, such as those involving palladium or copper catalysts, is likely to be employed for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-11H-indeno[1,2-b]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring, leading to different hydrogenated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring.

Scientific Research Applications

2,4-Dimethyl-11H-indeno[1,2-b]quinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-11H-indeno[1,2-b]quinoline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes to exert antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-11H-indeno[1,2-b]quinoline is unique due to the presence of the dimethyl groups, which can influence its chemical reactivity and biological activity. These modifications can enhance its potential as a bioactive molecule and its suitability for various applications in material science and medicinal chemistry.

Properties

Molecular Formula

C18H15N

Molecular Weight

245.3 g/mol

IUPAC Name

2,4-dimethyl-11H-indeno[1,2-b]quinoline

InChI

InChI=1S/C18H15N/c1-11-7-12(2)17-14(8-11)10-15-9-13-5-3-4-6-16(13)19-18(15)17/h3-9H,10H2,1-2H3

InChI Key

RMZPBQHOHJUQJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)CC3=CC4=CC=CC=C4N=C32)C

Origin of Product

United States

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